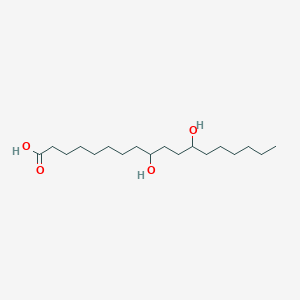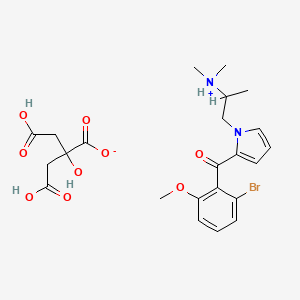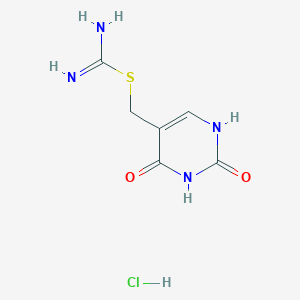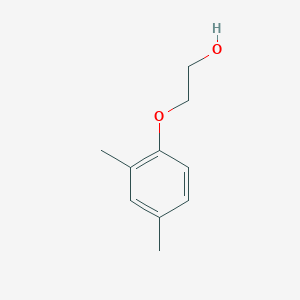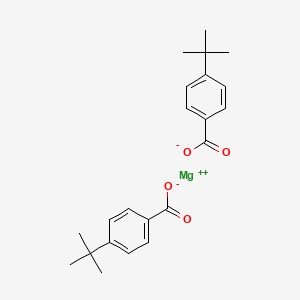
alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol is a chemical compound with the molecular formula C14H21NO3 It is known for its unique structure, which includes a cyclohexylamino group attached to a hydroxyethyl chain, which is further connected to a benzene ring with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol typically involves the reaction of cyclohexylamine with a suitable precursor that contains the benzene-1,2-diol moiety. One common method involves the alkylation of cyclohexylamine with an appropriate epoxide or halohydrin, followed by subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the cyclohexylamino group or the benzene ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol exerts its effects involves its interaction with specific molecular targets. The cyclohexylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxyl groups on the benzene ring may participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dopamine: A catecholamine with a similar benzene-1,2-diol structure but with an ethylamine side chain.
Norepinephrine: Another catecholamine with a similar structure but with a hydroxyl group on the ethylamine side chain.
Uniqueness
4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
110054-13-2 |
|---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H21NO3/c16-12-7-6-10(8-13(12)17)14(18)9-15-11-4-2-1-3-5-11/h6-8,11,14-18H,1-5,9H2 |
InChI-Schlüssel |
JHEJWYODFKSDQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC(C2=CC(=C(C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


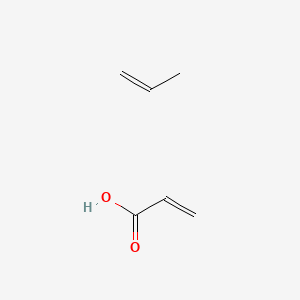

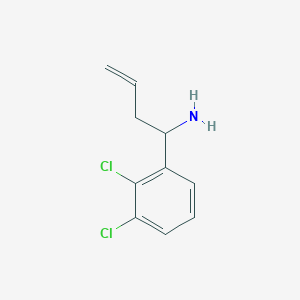
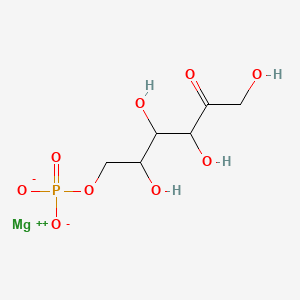

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)
